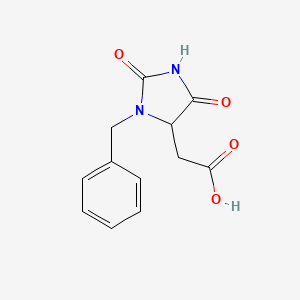

2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Description

2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid (CAS: 494866-98-7) is a substituted hydantoin derivative with the molecular formula C₁₂H₁₂N₂O₄ and a molecular weight of 248.23 g/mol . Structurally, it consists of an imidazolidine core (2,5-dioxoimidazolidin-4-yl) substituted with a benzyl group at position 3 and an acetic acid side chain. This compound is primarily used in pharmaceutical and chemical research, as evidenced by its commercial availability from suppliers such as Suzhou ARTK MedChem and GRK Research Labs at purities ≥95% .

Key properties include:

Properties

IUPAC Name |

2-(3-benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-10(16)6-9-11(17)13-12(18)14(9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)(H,13,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFOLAPQPPXIBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(C(=O)NC2=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid typically involves the reaction of benzylamine with a dicarboxylic acid. The process includes several steps such as cyclization and oxidation to form the imidazolidinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the construction of more complex molecules.

Biology: The compound can be employed in studies involving enzyme inhibition or as a building block for biologically active molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The imidazolidinone ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The benzyl group may enhance binding affinity or specificity, while the acetic acid moiety can contribute to the compound’s solubility and reactivity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights critical differences between 2-(3-benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid and analogous hydantoin derivatives:

Conformational and Electronic Properties

- The carboxylic acid group adopts both cis (~0°) and trans (~180°) configurations, influencing hydrogen-bonding capacity .

- Electron-Withdrawing Substituents : Fluorine (in 4-fluorophenyl derivatives) and chlorine (in 3-chlorobenzyl analogs) enhance lipophilicity and may improve membrane permeability in bioactive compounds .

Biological Activity

2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid is a compound characterized by its unique imidazolidinone structure, which includes a benzyl substituent and an acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features:

- An imidazolidinone ring which contributes to its reactivity.

- A benzyl group that enhances its interaction with biological targets.

- A carboxylic acid group which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Antimicrobial Activity : The compound exhibits potential antimicrobial effects by disrupting essential cellular processes in microbial cells. It is believed to inhibit key enzymes or proteins involved in microbial metabolism, leading to cell death.

- Enzyme Inhibition : Similar compounds have shown promise in inhibiting various enzymes. The imidazolidinone ring may facilitate binding to active sites of enzymes, thereby modulating their activity.

Biological Activity Data

A summary of the biological activities observed in studies involving this compound is presented in the following table:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Studies : Research indicates that derivatives of imidazolidinones possess significant antimicrobial properties. For instance, compounds were tested against various bacterial strains, demonstrating effective inhibition at specific concentrations .

- Cytotoxicity Assays : The cytotoxic effects were assessed using MTT assays on HepG2 (liver cancer) and SH-SY5Y (neuroblastoma) cell lines. Results showed varying degrees of cytotoxicity, suggesting a potential for therapeutic applications .

- Stability Assessment : In vitro stability studies revealed that the compound maintains moderate stability when exposed to liver microsomes, indicating potential for metabolic processing without rapid degradation .

Q & A

Basic: What are the key synthetic strategies for 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid, and how can reaction conditions be optimized for high yield?

Answer:

The synthesis typically involves multi-step reactions starting from imidazolidinone precursors and benzyl derivatives. Key steps include:

- Condensation reactions between benzylamine derivatives and carbonyl-containing intermediates under controlled pH (6–8) and temperature (60–80°C) .

- Acetic acid moiety incorporation via alkylation or Michael addition, requiring anhydrous conditions to avoid hydrolysis .

Optimization strategies: - Use polar aprotic solvents (e.g., DMF) to enhance solubility and reaction efficiency .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to minimize side products .

- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR confirms regiochemistry of the benzyl and acetic acid groups. For example, the benzyl proton signals appear at δ 4.8–5.2 ppm (multiplet), while the acetic acid carbonyl resonates at ~170 ppm in ¹³C NMR .

- Mass Spectrometry (MS):

- Thermal Analysis:

- Differential Scanning Calorimetry (DSC) identifies melting points and phase transitions (e.g., decomposition above 200°C) .

Advanced: How does the conformational flexibility of the acetic acid side chain influence biological activity?

Answer:

The acetic acid group adopts multiple conformations due to rotation around the C–C bond, which impacts hydrogen-bonding interactions with target proteins.

- Quantum chemical calculations (DFT/B3LYP) reveal 13 possible conformers, with the lowest-energy conformer showing a planar arrangement that facilitates binding to metalloproteinases .

- Molecular dynamics simulations suggest that flexibility allows the compound to adapt to hydrophobic pockets in enzymes (e.g., MMP-9), enhancing inhibitory activity .

Advanced: What are the structure-activity relationships (SAR) for analogs of this compound in enzyme inhibition?

Answer:

Key SAR insights:

- Benzyl substitution: Fluorination at the para-position (e.g., 4-fluorobenzyl) increases metabolic stability and binding affinity to proteases .

- Imidazolidinone core: The 2,5-dioxo groups are critical for chelating zinc ions in metalloproteinases, as shown by X-ray crystallography of enzyme-inhibitor complexes .

- Acetic acid vs. ester derivatives: Methyl ester analogs (e.g., methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate) exhibit reduced aqueous solubility but higher membrane permeability .

Advanced: How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

Answer:

Discrepancies often arise from:

- Metabolic instability: The acetic acid group may undergo glucuronidation in vivo, reducing bioavailability. Use LC-MS/MS to quantify metabolites in plasma .

- Off-target effects: Employ kinome-wide profiling (e.g., kinase inhibition assays) to identify unintended interactions .

- Solubility limitations: Reformulate using nanoparticle carriers or co-crystallization with cyclodextrins to enhance bioavailability .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Store at –20°C under argon atmosphere to prevent oxidation of the imidazolidinone ring .

- Prepare lyophilized powders for long-term storage, reconstituting in DMSO or phosphate buffer (pH 7.4) before use .

Advanced: What computational tools are suitable for predicting binding modes with biological targets?

Answer:

- Molecular docking (AutoDock Vina): Predicts binding poses to zinc-dependent enzymes (e.g., MMP-2/9) with RMSD < 2.0 Å .

- Free-energy perturbation (FEP) calculations: Quantifies the impact of substituents (e.g., benzyl vs. indole) on binding energy (ΔΔG) .

- Pharmacophore modeling (MOE): Identifies essential features (e.g., hydrogen bond acceptors, hydrophobic regions) for scaffold optimization .

Basic: How can researchers validate the purity of synthesized batches?

Answer:

- HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) to achieve ≥98% purity .

- Elemental analysis (EA): Verify C, H, N content within ±0.4% of theoretical values .

Advanced: What are the mechanistic implications of the compound’s interaction with metalloproteinases?

Answer:

- Zinc chelation: The 2,5-dioxo groups coordinate with Zn²⁺ in the enzyme active site, disrupting substrate hydrolysis (IC₅₀ = 0.5–2.0 μM for MMP-9) .

- Allosteric modulation: NMR titration experiments show that benzyl substitution induces conformational changes in the enzyme’s S1’ pocket .

Advanced: How do crystallographic studies inform the design of more potent analogs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.